An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a critical intermediate in synthetic carbohydrate chemistry. This document details its physical and chemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and presents a visual representation of its application in a typical experimental workflow.
Core Physicochemical Properties
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a protected derivative of D-mannose, where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl ethers. This protection strategy is fundamental in multi-step syntheses of complex oligosaccharides and glycoconjugates, as it allows for selective reactions at the anomeric center (C-1) while preventing unwanted side reactions at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups at a later stage of the synthesis.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. For comparative purposes, data for the corresponding D-glucopyranose and D-galactopyranose isomers are also included.
| Property | 2,3,4,6-Tetra-O-benzyl-D-mannopyranose | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose |
| Molecular Formula | C₃₄H₃₆O₆[1] | C₃₄H₃₆O₆[2] | C₃₄H₃₆O₆[3] |
| Molar Mass | 540.65 g/mol [1] | 540.65 g/mol [2] | 540.65 g/mol [3] |
| Appearance | Colorless Oil or White Crystalline Solid | White Crystalline Solid | Solid |
| Boiling Point | 240-245 °C[1] | Not available | Not available |
| Melting Point | Not available | 151-156 °C[2] | 64-69 °C[3] |
| Optical Rotation | Not available | [α]₂₀/D +49±2°, c = 2% in dioxane[2] | [α]₂₂/D +11.0°, c = 1% in chloroform[3] |
| Solubility | Soluble in Chloroform, Methanol, DCM, DMF, DMSO, EtOAc | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | Soluble in Chloroform |
| Storage Temperature | 0 to 8 °C | -20 °C[2] | -20 °C[3] |
Experimental Protocols
The synthesis and purification of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose are crucial steps for its use as a building block in carbohydrate chemistry. Below are detailed methodologies for its preparation and characterization.
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This protocol is a representative example of the benzylation of D-mannose.
Materials:
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D-mannose
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Benzyl chloride
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Sodium hydride (NaH)
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N,N-Dimethylformamide (DMF), anhydrous
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (5.0 eq) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.
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Addition of D-mannose: A solution of D-mannose (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 1 hour.
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Benzylation: Benzyl chloride (5.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: The reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.
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Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a colorless oil or white solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The characteristic signals include multiplets for the aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm), singlets or doublets for the benzylic methylene protons (CH₂Ph), and signals for the pyranose ring protons. The anomeric proton (H-1) signal is particularly diagnostic.
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¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbons, and the carbons of the mannopyranose ring. The chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected molecular ion peak [M+Na]⁺ or [M+H]⁺ would correspond to the calculated exact mass of C₃₄H₃₆O₆.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow where 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is utilized as a glycosyl acceptor in the synthesis of a disaccharide.
Caption: Synthetic workflow for disaccharide synthesis.
This guide provides essential information for researchers working with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a cornerstone for the synthesis of complex carbohydrates. The provided data and protocols are intended to facilitate its effective use in the laboratory.
